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Compound Name:
2-cyano-N-(3-

ethoxypropyl)acetamide

Cat. No.: B081725 Get Quote

Introduction
2-cyano-N-(3-ethoxypropyl)acetamide is a member of the N-substituted cyanoacetamide

family, a class of compounds recognized for their utility as versatile building blocks in organic

synthesis.[1][2] The inherent reactivity of the active methylene group, coupled with the

presence of both a nitrile and an amide functionality, renders these molecules valuable

precursors for a diverse range of heterocyclic compounds. The N-(3-ethoxypropyl) substituent

introduces a flexible, polar side chain that can influence the molecule's solubility, crystal

packing, and biological activity.

A thorough understanding of the spectroscopic signature of 2-cyano-N-(3-
ethoxypropyl)acetamide is paramount for researchers, scientists, and drug development

professionals. It serves as a critical tool for reaction monitoring, quality control, and structural

elucidation. This technical guide provides an in-depth analysis of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, grounded in established principles of spectroscopic interpretation and data from

closely related analogues.

Molecular Structure and Functional Groups
A clear understanding of the molecular architecture is fundamental to interpreting its

spectroscopic data. The structure of 2-cyano-N-(3-ethoxypropyl)acetamide is characterized
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by several key functional groups that each contribute distinct signals in NMR, IR, and MS

analyses.

Figure 1: Molecular structure of 2-cyano-N-(3-ethoxypropyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-
cyano-N-(3-ethoxypropyl)acetamide.

¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-cyano-N-(3-ethoxypropyl)acetamide

Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃-CH₂-O ~1.15 Triplet 3H

CH₃-CH₂-O ~3.45 Quartet 2H

O-CH₂-CH₂ ~3.40 Triplet 2H

CH₂-CH₂-CH₂ ~1.80 Quintet 2H

CH₂-CH₂-NH ~3.25 Quartet 2H

NH-C=O ~7.5 - 8.5 Broad Singlet 1H

C=O-CH₂-CN ~3.50 Singlet 2H

Causality Behind Predicted Shifts: The chemical shifts are predicted based on the known

electronic effects of adjacent functional groups. The ethoxy group protons are shifted downfield

due to the electronegativity of the oxygen atom. The methylene protons adjacent to the amide

nitrogen and the ether oxygen are also deshielded. The active methylene protons between the

carbonyl and cyano groups are expected to appear as a singlet, a characteristic feature of
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cyanoacetamides.[3] The amide proton typically appears as a broad signal due to quadrupole

broadening and exchange phenomena.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-cyano-N-(3-ethoxypropyl)acetamide

Assignment Predicted Chemical Shift (ppm)

CH₃-CH₂-O ~15

CH₃-CH₂-O ~66

O-CH₂-CH₂ ~70

CH₂-CH₂-CH₂ ~29

CH₂-CH₂-NH ~38

C=O ~165

C=O-CH₂-CN ~25

C≡N ~116

Expertise in Interpretation: The carbonyl carbon of the amide is significantly deshielded and

appears at a high chemical shift.[4] The nitrile carbon is also characteristically found in the 115-

120 ppm range. The carbons of the ethoxypropyl chain are assigned based on their proximity

to the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The vibrational frequencies of specific bonds provide a "fingerprint" of the

compound's functionality.

Table 3: Predicted IR Absorption Bands for 2-cyano-N-(3-ethoxypropyl)acetamide
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

N-H Stretch 3400 - 3200
Amide N-H stretching, typically

a sharp to medium peak.[5]

C-H Stretch 3000 - 2850
Aliphatic C-H stretching from

the alkyl chain.

C≡N Stretch 2260 - 2240
Nitrile stretching, a sharp and

intense peak.[5]

C=O Stretch 1680 - 1630

Amide I band (carbonyl

stretch), a strong and

characteristic peak.[5]

N-H Bend 1640 - 1550
Amide II band (N-H bending),

typically broad.

C-O Stretch 1150 - 1085 Ether C-O stretching.

Self-Validating Protocol: The presence of a strong absorption around 1650 cm⁻¹ (C=O), a

sharp peak around 2250 cm⁻¹ (C≡N), and a peak in the 3300 cm⁻¹ region (N-H) would provide

strong evidence for the successful synthesis of the target molecule.[5] The absence of a broad

O-H stretch from a carboxylic acid starting material and the disappearance of the characteristic

ester carbonyl peak from ethyl cyanoacetate would further validate the reaction's completion.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which can be used to confirm its identity and deduce its structure. For 2-
cyano-N-(3-ethoxypropyl)acetamide (Molecular Formula: C₈H₁₄N₂O₂, Molecular Weight:

170.21 g/mol ), the following is expected.

Table 4: Predicted Mass Spectrometry Data for 2-cyano-N-(3-ethoxypropyl)acetamide
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m/z Predicted Ion

171.11 [M+H]⁺

193.09 [M+Na]⁺

170.10 [M]⁺

Data sourced from PubChemLite.[6]

Mechanistic Insights into Fragmentation: In electron ionization (EI) mass spectrometry, the

molecular ion ([M]⁺) may be observed. Common fragmentation pathways for N-alkyl

cyanoacetamides involve cleavage of the C-C bonds adjacent to the carbonyl group or the

nitrogen atom.[7]

[C8H14N2O2]+•
m/z = 170

[CH2=C=O]+•
and

[C6H12N2O]+•α-cleavage

[NCCH2CO]+N-C cleavage

[C5H12NO]+

C-C cleavage

Click to download full resolution via product page

Figure 2: Plausible fragmentation pathways for 2-cyano-N-(3-ethoxypropyl)acetamide in EI-

MS.

Experimental Protocols
The following provides a generalized, yet detailed, protocol for the synthesis and subsequent

spectroscopic analysis of 2-cyano-N-(3-ethoxypropyl)acetamide.

Synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide
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This synthesis is based on the well-established nucleophilic acyl substitution reaction between

an amine and an ester.[1][2]

Reactants

Reaction

Products

3-ethoxypropan-1-amine

Nucleophilic Acyl
Substitution

Ethyl cyanoacetate

2-cyano-N-(3-ethoxypropyl)acetamide

Ethanol

Click to download full resolution via product page

Figure 3: Workflow for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine equimolar amounts of 3-ethoxypropan-1-amine and ethyl cyanoacetate.

The reaction can be performed neat or in a suitable solvent such as ethanol.

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of

the reaction using Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid product

precipitates, it can be collected by filtration. If not, the solvent (and ethanol byproduct) can be

removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure compound.

Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer

(e.g., 400 MHz).

IR Sample Preparation: Prepare the sample for IR analysis. For a solid, this is typically done

by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

IR Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

MS Data Acquisition: Analyze the sample using a mass spectrometer, employing an

appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization

(EI).

Conclusion
The spectroscopic characterization of 2-cyano-N-(3-ethoxypropyl)acetamide is a critical

aspect of its synthesis and application. By leveraging the predictive power of NMR, IR, and MS,

researchers can confidently verify the structure and purity of this valuable synthetic

intermediate. The data and protocols presented in this guide offer a comprehensive framework

for the successful analysis of this and related N-substituted cyanoacetamides, ensuring the

integrity and reproducibility of scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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